2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
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Overview
Description
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have a triazine ring fused to the pyrazole ring.
Uniqueness
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets, such as the PI3K/AKT/mTOR pathway, sets it apart from other similar compounds .
Properties
CAS No. |
370588-90-2 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c1-9-4-2-3-5-10(9)14(19)17-12-6-7-15-13-11(12)8-16-18-13/h2-8H,1H3,(H2,15,16,17,18,19) |
InChI Key |
KXONXQKLHPCCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3C=NNC3=NC=C2 |
Origin of Product |
United States |
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